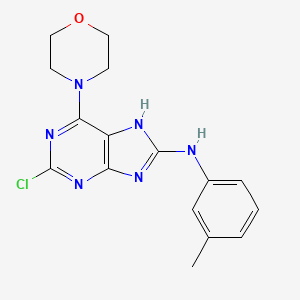![molecular formula C30H38N4O7 B12515667 N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-alanylglycyl-L-valine CAS No. 820235-25-4](/img/structure/B12515667.png)
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-alanylglycyl-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-alanylglycyl-L-valine is a synthetic peptide derivative commonly used in peptide synthesis. This compound is characterized by the presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-alanylglycyl-L-valine typically involves the stepwise addition of protected amino acids to a growing peptide chain on a solid support. The Fmoc group is used to protect the amino group of the amino acids during the coupling reactions. The general steps include:
Attachment of the first amino acid: to a solid support resin.
Fmoc deprotection: using a mild base such as piperidine.
Coupling of the next Fmoc-protected amino acid: using a coupling reagent like HBTU or DIC.
Repetition of deprotection and coupling steps: until the desired peptide sequence is assembled.
Cleavage of the peptide from the resin: and removal of side-chain protecting groups using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality peptides.
Chemical Reactions Analysis
Types of Reactions
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-alanylglycyl-L-valine can undergo various chemical reactions, including:
Deprotection reactions: Removal of the Fmoc group using bases like piperidine.
Coupling reactions: Formation of peptide bonds using coupling reagents such as HBTU, DIC, or EDC.
Cleavage reactions: Detachment of the peptide from the solid support using strong acids like TFA.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HBTU or DIC in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Cleavage: TFA with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Major Products Formed
The major products formed from these reactions are the desired peptide sequences with high purity, ready for further applications in research and industry.
Scientific Research Applications
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-alanylglycyl-L-valine is widely used in scientific research, particularly in:
Peptide synthesis: As a building block for the synthesis of complex peptides and proteins.
Drug development: In the design and synthesis of peptide-based therapeutics.
Biological studies: To investigate protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Material science: In the development of peptide-based materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-alanylglycyl-L-valine primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the stepwise assembly of peptides, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the sequential addition of amino acids to build the desired peptide chain.
Comparison with Similar Compounds
Similar Compounds
- N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanine
- N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-valine
- N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-methoxy-L-phenylalanine
Uniqueness
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-alanylglycyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct properties and potential applications in peptide synthesis and research. Its combination of valine, alanine, and glycine residues makes it a versatile building block for the synthesis of various peptides with specific biological activities.
Properties
CAS No. |
820235-25-4 |
|---|---|
Molecular Formula |
C30H38N4O7 |
Molecular Weight |
566.6 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C30H38N4O7/c1-16(2)25(28(37)32-18(5)27(36)31-14-24(35)33-26(17(3)4)29(38)39)34-30(40)41-15-23-21-12-8-6-10-19(21)20-11-7-9-13-22(20)23/h6-13,16-18,23,25-26H,14-15H2,1-5H3,(H,31,36)(H,32,37)(H,33,35)(H,34,40)(H,38,39)/t18-,25-,26-/m0/s1 |
InChI Key |
JIKQWJLEECBZHM-ATANMQQVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


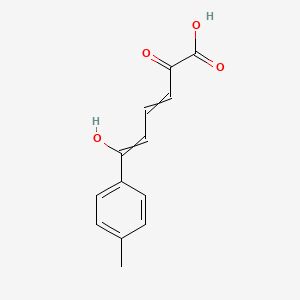

![5-{2-[(4-Methoxyphenyl)amino]ethenyl}-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B12515594.png)
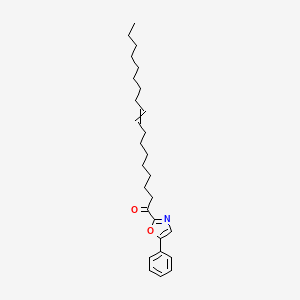
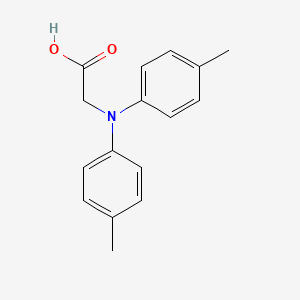
![1H-Pyrrolo[1,2-c]imidazol-1-one, 2,3-dihydro-2-(1-methylethyl)-3-thioxo-](/img/structure/B12515600.png)

diphenylsilane](/img/structure/B12515617.png)
![1-(2-hydroxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12515621.png)
![(5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolane-2,4-dione](/img/structure/B12515628.png)
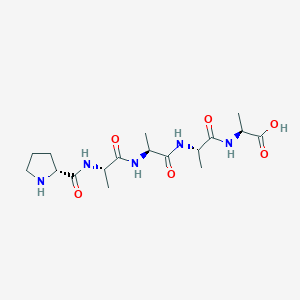
![N,N-diphenyl-4-[2-(pyridin-4-yl)ethenyl]aniline](/img/structure/B12515643.png)
![2,2',3,3'-Tetrahydro-5,5'-bi[1,4]dithiino[2,3-c]furan](/img/structure/B12515644.png)
